REACTION_CXSMILES
|
C(OC[O:5][C:6]1[C:11]2=[N:12][C:13]([CH3:35])=[C:14]([CH2:17][CH2:18][N:19]3[CH2:24][CH2:23][CH:22]([C:25]4[C:29]5[CH:30]=[CH:31][C:32]([F:34])=[CH:33][C:28]=5[O:27][N:26]=4)[CH2:21][CH2:20]3)[C:15](=[O:16])[N:10]2[CH:9]=[CH:8][CH:7]=1)C.C(O)C.[ClH:39]>>[ClH:39].[ClH:39].[F:34][C:32]1[CH:31]=[CH:30][C:29]2[C:25]([CH:22]3[CH2:21][CH2:20][N:19]([CH2:18][CH2:17][C:14]4[C:15](=[O:16])[N:10]5[CH:9]=[CH:8][CH:7]=[C:6]([OH:5])[C:11]5=[N:12][C:13]=4[CH3:35])[CH2:24][CH2:23]3)=[N:26][O:27][C:28]=2[CH:33]=1 |f:3.4.5|
|
Name
|
9-(ethoxymethoxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
|
Quantity
|
0.008 mol
|
Type
|
reactant
|
Smiles
|
C(C)OCOC1=CC=CN2C1=NC(=C(C2=O)CCN2CCC(CC2)C2=NOC1=C2C=CC(=C1)F)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.FC1=CC2=C(C(=NO2)C2CCN(CC2)CCC2=C(N=C3N(C2=O)C=CC=C3O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |